3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol
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Overview
Description
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol is a chemical compound known for its unique structure and properties. It consists of a phenol group substituted at the 3 and 5 positions with ethynyl groups, each bonded to a tri(propan-2-yl)silyl group.
Preparation Methods
The synthesis of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and tri(propan-2-yl)silylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the phenol and the silylacetylene.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenols, quinones, and reduced derivatives.
Scientific Research Applications
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol can be compared with other similar compounds:
Similar Compounds: These include other silyl-substituted phenols and ethynyl derivatives.
Properties
CAS No. |
918826-07-0 |
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Molecular Formula |
C28H46OSi2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
3,5-bis[2-tri(propan-2-yl)silylethynyl]phenol |
InChI |
InChI=1S/C28H46OSi2/c1-20(2)30(21(3)4,22(5)6)15-13-26-17-27(19-28(29)18-26)14-16-31(23(7)8,24(9)10)25(11)12/h17-25,29H,1-12H3 |
InChI Key |
NZYVNSUNTQDCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC(=CC(=C1)O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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